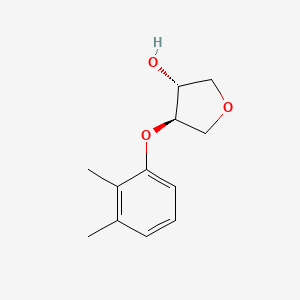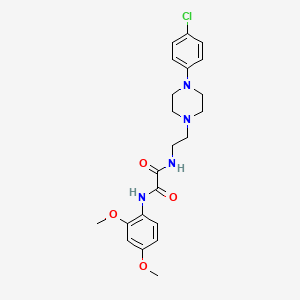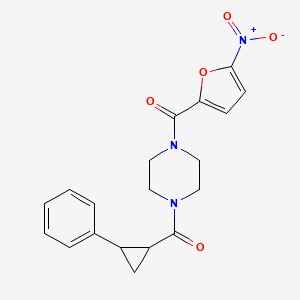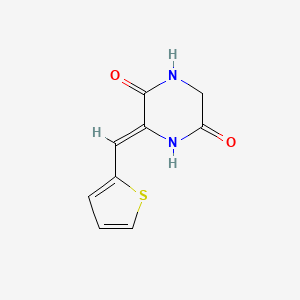
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one is a multifunctional molecule that incorporates several structural motifs, such as the 1,2,4-oxadiazole ring and the isoquinoline framework. These structural features are commonly found in compounds with significant biological activities, making the molecule of interest for pharmaceutical research and development.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in various studies. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles as starting materials, with a bromonium ylide intermediate proposed in the reaction mechanism catalyzed by rhodium . Similarly, novel triazol derivatives containing a 4-bromobenzyl moiety have been synthesized from 1,3,4-oxadiazoles and primary amines, indicating the versatility of brominated aromatic compounds in chemical synthesis . These methods highlight the potential pathways that could be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been characterized using various spectroscopic techniques. For example, novel oxazolone derivatives have been synthesized and their structures confirmed by 1H NMR, 13C NMR, and LCMS, along with elemental analysis . Additionally, the crystal structure of a related oxadiazole compound has been determined by single crystal X-ray diffraction, confirming its monoclinic system and lattice parameters . These studies demonstrate the importance of advanced spectroscopic and crystallographic techniques in elucidating the molecular structure of complex organic compounds.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, the treatment of 2-phenylquinolin-4(1H)-ones with sodium dichloroisocyanurate has led to the production of benzisoxazoles, benzoxazin-4-ones, and novel quinolinone derivatives, showcasing the diverse chemical transformations that quinolinone scaffolds can undergo . These findings suggest that the target compound may also participate in a range of chemical reactions, potentially leading to new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are crucial for their application in medicinal chemistry. The antimicrobial activity of novel triazol derivatives containing a 4-bromobenzyl group has been evaluated, with some compounds showing promising activity profiles . Furthermore, the biological activities of related oxadiazole compounds have been screened, revealing significant anti-TB and antimicrobial activities, which are attributed to the specific structural features of these molecules . These studies indicate that the physical and chemical properties of the target compound could be conducive to potent biological activities, warranting further investigation.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
- Compounds similar to 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, and fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Antimicrobial Properties
- A study on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which include structures similar to the compound , revealed significant antimicrobial properties. These compounds were active against selected microbial species, with some showing lower cytotoxicity, indicating potential for biological screening and application trials (Gul et al., 2017).
Synthesis and Characterization
- Synthesis of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, a compound structurally related to the one , involved reactions with different primary amines. These compounds were characterized by NMR, IR, and mass spectroscopy, and were also screened for their antimicrobial activity (Kaneria et al., 2016).
Antioxidant and Antihypertensive Activities
- Research on derivatives of 4-(4-bromophenyl)-5-((5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol showed promising in-vitro antioxidant, antibacterial, and antihypertensive activities. These activities suggest the potential for further studies to confirm the influence of various substituents on the core compound (Naik et al., 2014).
Crystal Structure and Biological Activity
- Studies on the crystal structure and biological activity of similar compounds show remarkable anti-tuberculosis activity and superior antimicrobial properties. These findings suggest the utility of the compound in developing effective drugs against tuberculosis and other microbial infections (Mamatha S.V et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O2/c24-16-12-10-15(11-13-16)21-25-22(29-26-21)20-14-27(17-6-2-1-3-7-17)23(28)19-9-5-4-8-18(19)20/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZNEKZZUKNDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)
![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)
![rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B3000425.png)
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B3000434.png)
![4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3000435.png)
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000436.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)